molecular formula C42H70O34S B8220691 6-Mercapto-6-deoxy-beta-Cyclodextrin

6-Mercapto-6-deoxy-beta-Cyclodextrin

Cat. No.: B8220691
M. Wt: 1151.1 g/mol
InChI Key: KBQFCFNGXZCYMC-UHFFFAOYSA-N
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Description

Overview of Functionalized Cyclodextrins in Supramolecular Chemistry

Cyclodextrins (CDs) are a family of cyclic oligosaccharides that feature a hydrophilic outer surface and a lipophilic inner cavity. frontiersin.orgmdpi.com This unique truncated cone structure allows them to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes. mdpi.comtandfonline.com This phenomenon is the foundation of their role in supramolecular chemistry, which focuses on the study of systems involving molecular assemblies connected by non-covalent bonds. tandfonline.com

The utility of natural cyclodextrins is often enhanced through chemical modification. mdpi.com Functionalization involves attaching various chemical groups to the primary or secondary hydroxyl groups of the cyclodextrin (B1172386) framework. mdpi.commdpi.com These modifications can significantly alter the physicochemical properties of the parent CD, such as improving its water solubility, modulating its binding affinity for specific guest molecules, and introducing new functionalities. mdpi.comnih.gov Common functional groups include methyl, hydroxypropyl, amino, and carboxylic moieties. mdpi.com

Functionalized cyclodextrins are integral to the design of sophisticated supramolecular systems. frontiersin.org They are used to create novel materials for a range of applications, including enhancing the solubility and stability of pharmaceuticals, developing targeted drug delivery systems, engineering chemical sensors, and acting as catalysts in organic reactions. frontiersin.orgmdpi.comnih.govmdpi.com The ability to tailor the properties of cyclodextrins through precise chemical derivatization makes them exceptionally versatile tools in supramolecular engineering. tandfonline.comnih.gov

Distinctive Attributes of the Thiol Moiety in Cyclodextrin Derivatization

The introduction of a thiol (sulfhydryl, -SH) group onto the cyclodextrin scaffold imparts a unique and powerful set of chemical properties. The thiol moiety is a highly reactive functional group, and its presence distinguishes thiolated cyclodextrins from other derivatives. researchgate.net

One of the most significant attributes of the thiol group is its ability to form disulfide bonds (-S-S-) through oxidation or via thiol/disulfide exchange reactions. researchgate.netmdpi.com This capability is the basis for the mucoadhesive properties of thiolated cyclodextrins, which can form covalent bonds with cysteine-rich subdomains of mucus glycoproteins, prolonging their residence time on mucosal surfaces. researchgate.netmdpi.comnih.gov

Furthermore, the thiol group has a strong affinity for noble metal surfaces, particularly gold (Au) and silver (Ag). mdpi.comresearchgate.net This allows 6-Mercapto-6-deoxy-beta-Cyclodextrin to act as a capping and stabilizing agent in the synthesis of metal nanoparticles. mdpi.comresearchgate.net By chemisorbing onto the nanoparticle surface, it forms a stable, functionalized coating that incorporates the molecular recognition capabilities of the cyclodextrin cavity. mdpi.comresearchgate.net This has led to the development of advanced systems for chemical sensing and catalysis. academie-sciences.frnih.govmdpi.com

The thiol group also enhances the drug loading and release properties of cyclodextrin complexes. cuilahore.edu.pk Studies have shown that thiolated β-CD complexes can exhibit increased drug loading capacity and provide sustained release of encapsulated drugs compared to their unmodified counterparts. cuilahore.edu.pk The sulfur atom acts as a lively group that can be oxidized or replaced to create higher-level supramolecular structures, making it a key intermediate for building complex molecular architectures. tocopharm.comcyclo-dextrin.com

Historical Context and Evolution of Thiolated Cyclodextrin Research

The history of cyclodextrins dates back to the late 19th century, but their development into widely used functional materials accelerated significantly in the latter half of the 20th century. biosynth.com The initial focus was on the fundamental inclusion complexation properties of natural α-, β-, and γ-cyclodextrins. As the field of supramolecular chemistry grew, so did the interest in chemically modifying cyclodextrins to enhance their properties and broaden their applications. mdpi.com

The concept of creating insoluble, crosslinked cyclodextrin polymers emerged in the 1960s, representing early efforts to create more complex CD-based materials. mdpi.com The development of soluble, single-molecule functionalized derivatives, such as mono-substituted CDs, followed, allowing for more precise control over the final structure. mdpi.com

Thiolated cyclodextrins were first introduced in the field of drug delivery as mucoadhesive oligomers. researchgate.net Researchers recognized that by leveraging the reactivity of the thiol group, they could create covalent bonds with mucosal surfaces, a significant improvement over non-covalent interactions. researchgate.netnih.gov This initial research highlighted the potential of thiomers to prolong the residence time of drug formulations. researchgate.net

Subsequent research expanded the applications of thiolated CDs, demonstrating their utility for in-situ gelling and enhancing the permeation of drugs across biological barriers. researchgate.net The evolution of synthetic methods allowed for the creation of specific derivatives like this compound, where a single thiol group is precisely placed. researchgate.net More recently, research has shifted towards nanotechnology, where the unique affinity of the thiol group for metal surfaces is exploited to functionalize gold and silver nanoparticles for use in highly sensitive chemical sensors and advanced catalytic systems. mdpi.comnih.govnih.gov

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 81644-55-5 achemblock.com
Molecular Formula C₄₂H₇₀O₃₄S achemblock.com
Molecular Weight 1151.05 g/mol achemblock.com
Synonym Mono(6-mercapto-6-deoxy)-beta-cyclodextrin achemblock.com
Purity ≥95% chemscene.com
Storage Room temperature, keep dry and cool chemscene.com

Properties

IUPAC Name

5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQFCFNGXZCYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1151.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Derivatization Strategies for 6 Mercapto 6 Deoxy Beta Cyclodextrin

Established Synthesis Routes to 6-Mercapto-6-deoxy-beta-Cyclodextrin

The synthesis of this compound typically involves a multi-step process starting from native beta-cyclodextrin (B164692). The primary hydroxyl groups at the C-6 position are the most reactive and are the usual site for initial modification.

Starting Materials and Precursors (e.g., Beta-Cyclodextrin, Halogenated Beta-Cyclodextrins)

Beta-Cyclodextrin (β-CD) : The foundational starting material is beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units. biosynth.com Its structure provides a hydrophilic exterior and a lipophilic inner cavity, which is central to its utility. biosynth.comresearchgate.net

Intermediates : Direct thiolation of the hydroxyl groups is challenging. Therefore, the hydroxyl groups are first converted into better leaving groups. This creates key precursors for the subsequent nucleophilic substitution with a thiolating agent.

Halogenated Beta-Cyclodextrins : Per-6-halogenated cyclodextrins are stable and useful intermediates. encyclopedia.pub Per-6-bromo-β-cyclodextrin can be synthesized by reacting β-cyclodextrin with triphenylphosphine and bromine. encyclopedia.pub Similarly, direct per-6-iodination is achievable using iodine and triphenylphosphine. encyclopedia.pub These halogenated derivatives serve as efficient precursors for synthesizing mercapto derivatives. encyclopedia.pub For mono-substitution, an Appel reaction using reagents like CBr₄ and Ph₃P can yield a bromo derivative. nih.gov

Sulfonylated Beta-Cyclodextrins : Tosylation is a very common strategy for functionalizing cyclodextrins. encyclopedia.pub Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) is a widely used intermediate for introducing a single functional group at the C-6 position. nih.govnih.gov The tosyl group is an excellent leaving group, readily substituted by nucleophiles. nih.gov The synthesis is typically performed by reacting β-CD with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydroxide. nih.govnih.gov

Thiolation Reaction Mechanisms and Reagents (e.g., Thioglycolic Acid, Thiol Derivatives)

Once a suitable precursor with a good leaving group is prepared, the thiol group is introduced via a nucleophilic substitution reaction.

Common Thiolation Routes and Reagents:

Reaction with Thiourea : A prevalent method involves reacting a halogenated or tosylated β-CD with thiourea. dovepress.com This reaction proceeds through an isothiouronium salt intermediate. Subsequent hydrolysis of this intermediate under basic conditions (e.g., with sodium hydroxide) releases the free thiol group, yielding the desired 6-mercapto-6-deoxy-β-cyclodextrin. dovepress.com

Reaction with Thioacetate : Potassium thioacetate can also be used as a nucleophile. It reacts with the halogenated or tosylated precursor to form a thioester intermediate. This intermediate is then hydrolyzed to yield the final mercapto-cyclodextrin.

Direct Thiolation with Phosphorus Pentasulfide : A more direct and potent thiolation method involves reacting native β-cyclodextrin with phosphorus pentasulfide (P₄S₁₀) in a solvent like sulfolane at elevated temperatures. cyclodextrinnews.comnih.gov This method can lead to a high degree of thiolation. cyclodextrinnews.com

Reductive Amination Pathway : An alternative route involves the initial oxidation of β-CD using sodium periodate (NaIO₄) to create dialdehyde functionalities. This is followed by a conjugation reaction with cysteamine (B1669678) (a thiol-containing amine) and reduction with a reducing agent like sodium cyanoborohydride (NaCNBH₃) to form the thiolated cyclodextrin (B1172386). nih.gov

The table below summarizes common thiolation strategies.

Table 1: Synthetic Methods for Thiolation of Beta-Cyclodextrin

Precursor Thiolating Reagent Key Steps Reference
Halogenated/Tosylated β-CD Thiourea 1. Formation of isothiouronium salt. 2. Basic hydrolysis to release the thiol. dovepress.com
Oxidized β-CD (Aldo-β-CD) Cysteamine 1. Oxidation of β-CD with NaIO₄. 2. Conjugation with cysteamine. 3. Reduction with NaCNBH₃. nih.gov
Native β-CD Phosphorus Pentasulfide (P₄S₁₀) Direct reaction in sulfolane at high temperature (e.g., 130 °C). nih.gov

Purification and Isolation Techniques for High Purity Derivatives (e.g., Recrystallization, Chromatography)

The synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, and over-substituted by-products. Therefore, rigorous purification is essential to obtain a high-purity derivative.

Precipitation and Recrystallization : Crude products can often be isolated by precipitation from the reaction mixture, for example, by adding a solvent like acetone. dovepress.com Recrystallization from suitable solvent systems, such as aqueous ethanol, is a common technique to purify the tosylated intermediate and the final product. nih.gov

Dialysis : Dialysis is frequently used to remove low molecular weight impurities, such as salts and unreacted reagents, from the polymeric cyclodextrin product. dovepress.com This is particularly useful after reactions involving reagents like thiourea and subsequent neutralization. dovepress.com

Chromatography : For achieving high purity, especially for mono-substituted derivatives, chromatographic methods are indispensable. nih.gov

Column Chromatography : Techniques like reverse-phase column chromatography are effective for separating mono-substituted cyclodextrins from unreacted cyclodextrin and poly-substituted by-products. nih.gov

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is used for the fine purification of derivatives, offering high resolution to separate closely related compounds. mdpi.com It is also a key analytical tool to confirm the purity of the final product.

Selective Functionalization and Polysubstitution Approaches

Control over the number and position of thiol groups on the cyclodextrin ring is crucial for tailoring its properties for specific applications. Strategies exist for both mono-functionalization and per-functionalization.

Mono-functionalization versus Per-functionalization Strategies

Mono-functionalization : The goal of this strategy is to introduce a single functional group onto the cyclodextrin molecule. For this compound, this means substituting only one of the seven primary hydroxyl groups. This is typically achieved by using a limited amount of the modifying reagent (e.g., approximately one equivalent of tosyl chloride) and carefully controlling reaction conditions to favor mono-substitution. nih.govnih.gov While this approach yields the mono-substituted product, it also produces unreacted starting material and di- or tri-substituted by-products, necessitating extensive purification, often by chromatography. encyclopedia.pubnih.gov The resulting mono-functionalized cyclodextrin is a well-defined molecule ideal for applications requiring specific host-guest geometries or for building more complex, precisely defined supramolecular structures. tocopharm.com

Per-functionalization : This approach aims to modify all the primary hydroxyl groups on the cyclodextrin rim. encyclopedia.pub This is achieved by using a large excess of the reagents. acs.org For example, reacting β-cyclodextrin with an excess of triphenylphosphine and bromine can yield per-6-bromo-6-deoxy-β-cyclodextrin. encyclopedia.pub This per-halogenated intermediate can then be reacted with a thiolating agent to produce per-6-mercapto-6-deoxy-β-cyclodextrin. acs.org These per-functionalized derivatives present a high density of reactive groups on the cyclodextrin surface. nih.govacs.org

Table 2: Comparison of Mono- and Per-functionalization Strategies

Feature Mono-functionalization Per-functionalization
Goal Introduce one functional group. Modify all primary hydroxyl groups.
Reagent Stoichiometry Near stoichiometric (e.g., ~1 eq.). nih.gov Large excess of reagents. acs.org
Product Mixture Desired product, starting material, polysubstituted by-products. encyclopedia.pub Primarily the desired per-substituted product.
Purification Challenging, often requires chromatography. nih.gov Generally simpler purification. encyclopedia.pub

| Resulting Molecule | A single, precisely defined isomer. | A symmetrical molecule with a high density of functional groups. |

Controlled Synthesis of Multi-mercapto-Cyclodextrin Isomers

The synthesis of cyclodextrin derivatives with a specific number of thiol groups (between mono- and per-substituted) is a significant synthetic challenge. Creating specific isomers (e.g., a di-thiolated derivative with groups on adjacent or opposing glucose units) requires complex, multi-step synthetic strategies involving protecting groups.

One approach involves adapting synthetic strategies used for other functional groups. For instance, a prototypical "(6 + 1)" derivative has been prepared where one primary position is substituted with a sulfide group and the remaining six are substituted with amine groups, demonstrating that selective, multi-substitution on the primary face is feasible. acs.org This type of controlled synthesis would likely involve:

Initial mono-functionalization with a group that can be converted to a thiol.

Protection of the remaining six primary hydroxyl groups.

Deprotection and functionalization of a specific number of the protected hydroxyls.

Conversion of the initially introduced group and the newly functionalized positions to thiol groups.

Such controlled syntheses are complex but essential for developing advanced materials where the spatial arrangement and density of chiral thiol sites are critical for performance, such as in chiral separation and selective adsorption. nih.govacs.org

Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced innovative and more efficient methods for the synthesis and derivatization of this compound. These emerging methodologies, including mechanochemistry and click chemistry, offer significant advantages over traditional solution-based approaches, such as improved reaction efficiency, reduced solvent waste, and milder reaction conditions.

Mechanochemical Synthesis Protocols for Mercapto Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a promising green alternative for the synthesis of cyclodextrin derivatives. mdpi.comresearchgate.netirapa.org This solvent-free approach, typically carried out in a ball mill, can facilitate reactions that are difficult to achieve in solution and often results in higher yields and reproducibility. mdpi.com The limited molecular movement in the solid state allows for the preparation of cyclodextrin derivatives that are challenging to produce under conventional solvent-based conditions. mdpi.comnih.gov

A key advantage of mechanochemical synthesis for thiolated cyclodextrin derivatives is the significant suppression of thiol group oxidation. nih.gov The absence of solvents, particularly water and protic solvents, minimizes the oxidative pathways that lead to the formation of disulfide bridges, a common side reaction in solution-phase synthesis. While specific protocols for the direct mechanochemical synthesis of this compound are still emerging, the principles have been demonstrated for other regioselective syntheses of alkylthio-CD derivatives, highlighting the potential of this greener technology. nih.gov The process involves grinding the solid reactants, such as a suitable beta-cyclodextrin precursor and a sulfur-containing reagent, together, where the mechanical energy drives the nucleophilic substitution to yield the desired mercapto derivative.

Table 1: Advantages of Mechanochemical Synthesis for Thiolated Cyclodextrins

FeatureDescriptionBenefit
Solvent-Free Reactions are conducted by grinding solid reactants without the need for bulk solvents. mdpi.comReduces chemical waste, simplifies product purification, and lowers costs.
Suppression of Oxidation The absence of solvents minimizes the oxidation of sensitive thiol groups to disulfides. nih.govLeads to a purer product with a higher yield of the desired mercapto derivative.
High Energy Efficiency Mechanical force directly drives the chemical reaction, often requiring less energy than heating solutions. researchgate.netOffers a more sustainable and cost-effective synthetic route.
Novel Reactivity Enables the synthesis of derivatives that are difficult or impossible to produce in solution. mdpi.comExpands the scope of accessible cyclodextrin derivatives.

Click Chemistry Approaches (e.g., Thiol-ene Reactions) for Conjugation

Click chemistry, particularly the thiol-ene reaction, has emerged as a highly efficient and versatile strategy for the covalent modification and conjugation of this compound. researchgate.netresearchgate.net The thiol-ene reaction involves the addition of a thiol group across a carbon-carbon double bond (an alkene or "ene"), typically initiated by radicals or light (photochemical initiation). researchgate.net This method is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

This approach is powerful for creating advanced derivatives and supramolecular structures. For instance, the thiol group of this compound can be reacted with molecules containing an alkene moiety, such as polymers, biomolecules, or fluorescent tags. A common strategy involves a photochemical thiol-ene reaction where a mixture of the thiolated cyclodextrin, an alkene-functionalized molecule, and a photoinitiator is exposed to UV light. rsc.org This generates thiyl radicals that initiate the click reaction, resulting in a stable thioether linkage. This technique has been successfully used to prepare cyclodextrin-centered star polymers and bridged bis(β-cyclodextrin) structures for applications in chromatography and materials science. nih.gov

Table 2: Example of Thiol-Ene Photoreaction Conditions for Cyclodextrin Derivatization

ComponentRoleExample SubstanceConditions
Thiol Source Cyclodextrin CoreHeptakis(6-deoxy-6-mercapto)-β-cyclodextrinN/A
Ene Source Molecule for ConjugationAllyl-functionalized polymerN/A
Initiator Radical Generation2,2-Dimethoxy-2-phenylacetophenone (DMPA)UV light (e.g., 365 nm)
Reaction Time Duration of Irradiation30 minutesRoom Temperature

Strategies for Thiol Group Regeneration and Stability Enhancement

The utility of this compound is intrinsically linked to the reactivity and stability of its thiol (-SH) group. This group is susceptible to oxidation, primarily forming disulfide bridges (-S-S-), which can diminish its intended functionality. Consequently, strategies to enhance its stability and regenerate the free thiol are crucial.

The stability of the thiol group is highly dependent on pH. researchgate.net Oxidation is more pronounced at neutral to alkaline pH, where the thiol group is deprotonated to the more reactive thiolate anion. researchgate.net Studies on thiolated cyclodextrins have shown that the number of free thiol groups decreases more rapidly at pH 7.2 compared to more acidic conditions such as pH 5 or 6. researchgate.net Therefore, maintaining a mildly acidic environment is a primary strategy for enhancing stability during storage and formulation.

A more advanced strategy for stability is "S-protection," where the thiol group is reversibly modified to protect it from oxidation. acs.orgnih.gov This involves reacting the thiolated cyclodextrin with a protective agent, such as 2-mercaptoethanesulfonic acid (MESNA), to form a mixed disulfide bond. acs.org This protected form is stable against oxidation but can release the active thiol group in a target environment through a displacement mechanism, such as interaction with cysteine moieties in biological systems. nih.gov

In cases where oxidation to disulfide has occurred, the free thiol group can be regenerated through reduction. A common and effective method is the use of reducing agents. Sodium borohydride (NaBH₄) is widely used to cleave disulfide bonds and restore the sulfhydryl moieties. acs.orgnih.govpharmaexcipients.com This process is often employed both as a preparative step to ensure the activity of the thiolated cyclodextrin and as an analytical method to quantify the total amount of thiol groups (both free and in disulfide form) using Ellman's test. nih.govpharmaexcipients.com Alternative solid-phase reducing agents, such as thiopropyl-agarose, have also been utilized, offering advantages in product purification. nih.gov

Table 3: pH-Dependent Stability of Thiol Groups on Thiolated β-Cyclodextrin

pH ValueRelative StabilityRationale
Acidic (e.g., pH 5.0) HighThe thiol group (-SH) is predominantly in its protonated, less reactive form. researchgate.net
Neutral (e.g., pH 6.8 - 7.4) Moderate to LowIncreasing deprotonation to the highly reactive thiolate anion (-S⁻) accelerates oxidation. researchgate.netresearchgate.net
Alkaline (e.g., pH > 8.0) LowThe equilibrium is shifted significantly towards the thiolate form, leading to rapid oxidation. researchgate.net

Fundamental Principles of Host Guest Complexation and Molecular Recognition by 6 Mercapto 6 Deoxy Beta Cyclodextrin

Driving Forces for Inclusion Complex Formation

Van der Waals forces, which include dipole-dipole, dipole-induced dipole, and London dispersion forces, are considered a primary driving force for the formation and stabilization of cyclodextrin (B1172386) inclusion complexes. mdpi.comresearchgate.net These interactions occur between the atoms of the guest molecule and the atoms lining the inner, non-polar cavity of the 6-Mercapto-6-deoxy-beta-cyclodextrin. The cavity is primarily lined with C-H groups and glycosidic oxygen atoms, creating a hydrophobic environment. mdpi.com A guest molecule with a size and shape complementary to the cavity can maximize these close-contact, non-covalent interactions, leading to a more stable, lower-energy complex. nih.govnih.gov The strength of these interactions increases with the degree to which the guest molecule "fits" within and fills the cavity, explaining why complex stability often correlates with the size of the guest's hydrophobic portion. beilstein-journals.org The modification with a mercapto group can influence the guest's orientation, but the fundamental contribution of van der Waals forces within the cavity remains crucial.

Hydrogen bonds play a multifaceted role in the structure and complexation of cyclodextrins. researchgate.netnih.gov The exterior of the this compound molecule is decorated with numerous hydroxyl (-OH) groups, which form hydrogen bonds with surrounding water molecules, rendering it water-soluble. mdpi.com Intramolecular hydrogen bonds between adjacent glucose units also contribute to the conformational rigidity of the cyclodextrin cone. nih.gov

During complex formation, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rims of the cyclodextrin cavity. nih.gov Furthermore, the thiol (-SH) group of this compound can also act as a hydrogen bond donor or acceptor, providing an additional point of interaction that is not present in native β-CD. While generally weaker than O-H···O bonds, these S-H···X or X-H···S interactions can influence the orientation and stability of the complex. mdpi.com

The hydrophobic effect is a significant thermodynamic driving force for inclusion complexation in aqueous solutions. researchgate.net The interior cavity of the cyclodextrin is relatively non-polar compared to the surrounding water. Water molecules within the cavity are in an energetically unfavorable state because they cannot form a full complement of hydrogen bonds as they would in bulk water. researchgate.net

Stoichiometry and Conformational Dynamics within Inclusion Complexes

The interaction between this compound and a guest molecule results in a supramolecular assembly with a specific ratio of host to guest molecules, known as the stoichiometry. This ratio, along with the dynamic movements of the host and guest, defines the nature of the complex.

For most guest molecules that fit within the beta-cyclodextrin (B164692) cavity, the predominant stoichiometry is a 1:1 ratio, meaning one host molecule encapsulates one guest molecule. nih.govnih.govrsc.org This is frequently confirmed using methods such as Job's plots in UV-visible spectroscopy, NMR titration, and isothermal titration calorimetry. nih.govscispace.com The size of the β-CD cavity is well-suited for a wide range of common pharmaceutical and organic molecules, leading to the formation of these simple 1:1 complexes. nih.govnih.gov

While 1:1 stoichiometry is most common, other ratios such as 1:2 (host:guest) or 2:1 are possible, particularly if the guest molecule is small enough for two to fit, or large and dimeric, requiring two cyclodextrins to encapsulate it. scispace.comnih.gov The specific stoichiometry for any given complex with this compound depends on the size, shape, and chemical properties of the guest molecule. nih.gov

Data on Host-Guest Complexation Principles

The formation of inclusion complexes is governed by a combination of thermodynamic factors. The table below summarizes the key driving forces and their contributions to the stability of cyclodextrin complexes.

Driving ForcePrimary ContributionDescriptionRelevant Thermodynamic Parameter
Van der Waals InteractionsEnthalpic (ΔH < 0)Weak, non-covalent forces based on temporary charge fluctuations, maximized by a good geometric fit between host and guest. mdpi.comnih.govNegative Enthalpy Change (ΔH)
Hydrogen BondingEnthalpic (ΔH < 0)Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N, S). Can occur between the guest and the CD rim. nih.govNegative Enthalpy Change (ΔH)
Hydrophobic InteractionsEntropic (ΔS > 0)The tendency of non-polar molecules to aggregate in aqueous solution, driven by the release of high-energy water from the CD cavity. researchgate.netPositive Entropy Change (ΔS)
Conformational Strain ReliefEnthalpic (ΔH < 0)The CD host relaxes from a higher-energy "empty" state to a lower-energy "complexed" state upon guest inclusion. nih.govNegative Enthalpy Change (ΔH)

Induced Conformational Changes of Host and Guest upon Complexation

The formation of an inclusion complex between this compound and a guest molecule is not a simple lock-and-key process. Instead, it is a dynamic event characterized by mutual conformational adjustments of both the host and the guest, a phenomenon known as "induced fit". rsc.org

Upon approach of a guest molecule, the cyclodextrin cavity, which possesses a degree of flexibility, can alter its shape to better accommodate the guest. frontiersin.org This may involve subtle changes in the tilt of the glucopyranose units or the rotation of the C6-substituent bearing the thiol group. For instance, research on similar modified cyclodextrins has shown that the substituent group can be initially located near the cavity but is then excluded into the bulk water upon the inclusion of a guest molecule. researchgate.net This rearrangement minimizes steric hindrance and optimizes intermolecular interactions.

Simultaneously, the guest molecule may also undergo conformational changes to fit within the confines of the cyclodextrin cavity. rsc.org This is particularly true for flexible guest molecules. This mutual induced fit ensures the most thermodynamically stable complex is formed, maximizing the contact surface area and optimizing non-covalent interactions such as van der Waals forces and hydrophobic interactions. rsc.orgfrontiersin.org

Guest Orientation and Binding Modes within the Cavity

The orientation of a guest molecule within the hydrophobic cavity of this compound is dictated by the principles of molecular recognition, aiming to achieve the most stable energetic state. nih.gov The primary driving force for complexation is the replacement of high-energy water molecules from the nonpolar cavity with a less polar guest molecule. nih.gov

Several factors influence the final orientation:

Hydrophobicity : The most nonpolar portion of the guest molecule typically orients itself deep within the lipophilic interior of the cyclodextrin cavity to maximize hydrophobic interactions. researchgate.net

Size and Shape Complementarity : The guest must have dimensions that are compatible with the cyclodextrin cavity. The shape of the guest influences how deeply it can penetrate and its final position. nih.govislandscholar.ca For instance, streamlined, rod-shaped molecules may embed differently than bulkier, more spherical ones. islandscholar.ca

Specific Interactions : Polar or charged groups on the guest molecule tend to position themselves near the hydrophilic rims of the cavity, where they can interact with the cyclodextrin's hydroxyl groups. nih.gov In the case of this compound, the thiol group at the primary rim offers an additional, specific site for interaction.

The table below summarizes the primary binding modes and influential factors.

Binding ModeInfluential FactorsDescription
Deep Inclusion Guest Hydrophobicity, ShapeThe nonpolar part of the guest is buried deep inside the cavity.
Partial Inclusion Guest Size, Polar GroupsThe guest only partially enters the cavity, with polar groups remaining outside.
Rim Interaction Guest Functional GroupsSpecific functional groups on the guest interact with the hydroxyl or thiol groups at the rims.

Role of the Thiol Group in Modulating Host-Guest Interactions

Enhanced Binding Affinity and Selectivity

The strategic placement of a thiol (-SH) group at the C6 position of the beta-cyclodextrin fundamentally alters its host-guest interaction profile, often leading to enhanced binding affinity and greater selectivity. This enhancement stems from the unique chemical properties of the thiol group.

The thiol group can act as a hydrogen bond donor or acceptor and can participate in van der Waals and dipole-dipole interactions. nih.gov More significantly, it can form specific covalent or coordination bonds, which are much stronger than the non-covalent forces that typically govern cyclodextrin complexation. For example, thiolated cyclodextrins exhibit strong mucoadhesive properties due to their ability to form disulfide bonds with cysteine-rich subdomains in mucins. mdpi.com This covalent interaction dramatically increases the stability of the association.

This leads to a higher association constant (Ka) for the inclusion complex, signifying a more stable host-guest system. nih.gov The introduction of this specific interaction point also enhances selectivity. The cyclodextrin is no longer just a hydrophobic cavity; it becomes a more sophisticated host that preferentially binds to guests containing functional groups capable of interacting with the thiol moiety.

Specific Interactions with Functional Groups of Guest Molecules (e.g., Heavy Metals)

The thiol group is a soft nucleophile, making it highly reactive towards specific functional groups and ions, most notably heavy metals. According to the principles of Hard and Soft Acids and Bases (HSAB), the soft sulfur atom of the thiol group has a strong affinity for soft metal cations.

This property makes this compound a promising agent for complexing with toxic heavy metals. The interaction between the thiol group and the metal ion is a coordinate covalent bond, which is a strong and specific interaction. This allows for the selective binding of certain metal ions from a solution. Research on various modified cyclodextrins has demonstrated their efficacy in adsorbing heavy metals from water. irjet.net Carboxymethyl-β-cyclodextrin, for example, complexes with heavy metals through its carboxyl groups. irjet.net Similarly, the thiol group provides a potent binding site for heavy metals.

The table below details the interaction of the thiol group with various functional groups, with a focus on heavy metals.

Guest Functional Group / IonType of Interaction with Thiol GroupExamples
Heavy Metal Cations (Soft) Coordinate Covalent BondCadmium (Cd²⁺), Mercury (Hg²⁺), Lead (Pb²⁺) nih.govmdpi.com
Electrophiles Nucleophilic Attack (Thiolate)Alkylating agents, maleimides mdpi.com
Other Thiols Disulfide Bond Formation (Oxidative)Cysteine residues in proteins

Advanced Characterization Techniques for 6 Mercapto 6 Deoxy Beta Cyclodextrin and Its Supramolecular Assemblies

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of 6-Mercapto-6-deoxy-beta-Cyclodextrin and elucidating the dynamics of its inclusion complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its inclusion complexes in solution. researchgate.neticmpp.romdpi.comnih.gov ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, while 2D NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the geometry of host-guest complexes. science.govresearchgate.net

The substitution of a primary hydroxyl group with a thiol group at the 6-position of a glucose unit in beta-cyclodextrin (B164692) leads to distinct changes in the NMR spectrum. In ¹H NMR, the protons (H-6) of the modified glucose unit exhibit a characteristic shift. Upon the formation of an inclusion complex, the protons located within the cyclodextrin (B1172386) cavity (H-3 and H-5) typically show significant chemical shift changes, providing evidence of guest encapsulation. nih.gov The magnitude and direction of these shifts can offer insights into the depth of inclusion.

ROESY experiments are particularly valuable for establishing the spatial proximity between the protons of the host (this compound) and the guest molecule. Cross-peaks in the ROESY spectrum indicate that the respective protons are close in space, which helps to construct a detailed model of the inclusion complex's geometry. science.govresearchgate.net

¹H NMR Chemical Shift Data for this compound

ProtonTypical Chemical Shift (ppm) in D₂OChemical Shift Change upon Inclusion
H-1~5.0Small
H-2~3.6Small
H-3~3.9Significant (Δδ > 0.1 ppm)
H-4~3.5Small
H-5~3.8Significant (Δδ > 0.1 ppm)
H-6 (unsubstituted)~3.7-3.8Small
H-6 (substituted)~2.5-3.0Small

¹³C NMR Chemical Shift Data for this compound

CarbonTypical Chemical Shift (ppm) in D₂O
C-1~102
C-2~73
C-3~74
C-4~82
C-5~72
C-6 (unsubstituted)~61
C-6 (substituted)~30-35

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for detecting changes upon the formation of inclusion complexes. nih.gov The FTIR spectrum of the parent beta-cyclodextrin is characterized by a broad absorption band for the O-H stretching vibrations, C-H stretching vibrations, and C-O-C stretching of the glycosidic bonds. researchgate.netmdpi.comresearchgate.netfigshare.com

The introduction of a mercapto group (-SH) would be expected to show a weak absorption band in the region of 2550-2600 cm⁻¹, although this peak can sometimes be difficult to observe. researchgate.net When an inclusion complex is formed, changes in the shape, position, and intensity of the characteristic bands of both the host and guest molecules can be observed. nih.govsci-hub.box For instance, the broad O-H band of the cyclodextrin may narrow, suggesting a change in the hydrogen-bonding network upon guest inclusion. nih.gov

Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3500-3200Broad band due to hydroxyl groups
C-H Stretch2925Stretching vibration of C-H bonds
S-H Stretch2600-2550Weak band for the mercapto group
C-O-C Stretch1020Asymmetric stretching of glycosidic linkage

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a simple yet effective method for studying the formation of inclusion complexes between this compound and a chromophoric guest molecule. science.govmedjchem.com While the cyclodextrin itself does not absorb light in the UV-Vis region, the inclusion of a guest molecule into its cavity can alter the guest's electronic environment, leading to changes in its absorption spectrum. researchgate.net

These changes can manifest as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. stackexchange.com By systematically varying the concentration of the host while keeping the guest concentration constant, one can generate data to determine the stoichiometry and the association constant of the host-guest complex using methods like the Benesi-Hildebrand plot. medjchem.comresearchgate.net An increase or decrease in absorbance upon complexation can provide evidence for the formation of the inclusion complex. stackexchange.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comcarleton.edubnl.govcaltech.edu For this compound, XPS can be used to confirm the presence of sulfur, a key element in its structure.

The XPS spectrum would show peaks corresponding to the core-level electrons of carbon, oxygen, and sulfur. The binding energy of the S 2p peak can provide information about the chemical state of the sulfur atom, confirming that it is present as a thiol (-SH) group. This technique is particularly useful for analyzing solid samples and thin films of the cyclodextrin or its assemblies.

Morphological and Microstructural Analysis

Microscopic techniques are employed to visualize the morphology and higher-order structures formed by this compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and self-assembly of this compound aggregates in solution. nih.gov Cyclodextrins and their derivatives are known to form nano-aggregates or self-assembled structures in aqueous solutions. researchgate.net TEM can provide direct visualization of these supramolecular assemblies, revealing their shape and size distribution. researchgate.netnih.gov For instance, TEM images might show the formation of nanoparticles, vesicles, or other complex morphologies, offering insights into the intermolecular interactions that drive the self-assembly process.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of this compound and its supramolecular assemblies, SEM provides critical insights into the physical changes that occur upon the formation of inclusion complexes.

When this compound forms an inclusion complex with a guest molecule, the resulting product often possesses a distinct morphology compared to the individual starting materials. SEM analysis of the pure, uncomplexed cyclodextrin typically reveals particles with a specific crystalline shape and size. However, after complexation, the SEM images may show amorphous particles or a completely new crystal habit. nih.gov These observable changes in the surface structure, such as alterations in particle shape, size, and texture, serve as strong evidence for the successful formation of an inclusion complex. nih.govresearchgate.net For instance, studies on similar beta-cyclodextrin complexes have demonstrated a transition from well-defined crystalline structures of the parent molecules to more irregular or spherical shapes in the complex, confirming the creation of a new solid phase. nih.gov

Table 1: Morphological Analysis via SEM

Sample Observed Morphology Implication
Uncomplexed β-Cyclodextrin Crystalline, well-defined shapes Baseline morphology of the host molecule
Guest Molecule Specific crystalline structure Baseline morphology of the guest molecule

Dynamic Light Scattering (DLS) for Aggregate Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and aggregates in a solution. sygnaturediscovery.comnih.gov For this compound, DLS is essential for characterizing its behavior in aqueous environments, particularly its tendency to form self-aggregates or supramolecular assemblies. pku.edu.cn

The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to calculate the hydrodynamic diameter of the particles or aggregates. nih.gov Studies have shown that even modified cyclodextrins can form aggregates in solution. pku.edu.cnnih.gov DLS can effectively detect these aggregates and provide an estimation of their size. nih.gov This is crucial for understanding the solution-state behavior of the cyclodextrin and its complexes, as aggregation can influence properties like drug solubilization and delivery. pku.edu.cn Research on other modified cyclodextrins has demonstrated that factors like concentration and storage time can influence the size and presence of aggregates, and that this aggregation can be a reversible process. nih.gov

Table 2: DLS Data for Cyclodextrin Aggregate Analysis

Parameter Description Typical Application
Hydrodynamic Diameter The size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. To determine the size of cyclodextrin monomers and aggregates in solution.
Polydispersity Index (PDI) A measure of the width of the particle size distribution. To assess the uniformity of the aggregate population. A lower PDI indicates a more monodisperse sample.

X-ray Diffraction (XRD) for Crystallographic Studies of Inclusion Complexes

X-ray Diffraction (XRD) is an indispensable tool for investigating the crystalline structure of solid materials and is considered one of the most definitive methods for confirming the formation of an inclusion complex in the solid state. scispace.com The technique relies on the principle that a crystalline substance will diffract an incident X-ray beam into a unique pattern of peaks.

The XRD pattern is a fingerprint of the material's crystalline lattice. When this compound forms an inclusion complex, the crystal structure of the host is altered to accommodate the guest molecule, resulting in a new solid phase with a distinct diffraction pattern. nih.gov The formation of the complex is confirmed by comparing the XRD pattern of the product with those of the individual host and guest molecules. scispace.com Several outcomes can indicate complexation:

The appearance of new diffraction peaks not present in the patterns of the starting materials. scispace.com

The disappearance or significant reduction in the intensity of characteristic peaks of the pure cyclodextrin and the guest molecule. nih.gov

A shift in the angular position (2θ) of the diffraction peaks. nih.gov

The appearance of a diffuse, broad "halo" pattern, which indicates the formation of an amorphous solid, a common result of complexation processes like lyophilization or co-evaporation. scispace.com

For example, the characteristic diffraction peaks for pure β-cyclodextrin are often observed at 2θ values around 9.0°, 12.5°, and 17.7°. nih.gov The guest molecule will also have its own set of sharp, intense peaks indicative of its crystalline nature. In the XRD pattern of the inclusion complex, these peaks may become less intense, shift, or be replaced by a different set of peaks, providing clear evidence of encapsulation. nih.gov

Table 3: Representative XRD Peak Changes Upon Complexation

Sample Characteristic Peaks (2θ Values) Interpretation
β-Cyclodextrin (Host) 9.0°, 12.5°, 15.4°, 17.7° nih.gov Crystalline pattern of the pure host.
Guest Molecule Series of sharp, intense peaks. Crystalline pattern of the pure guest.

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of compounds with high precision. Soft ionization techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), are especially well-suited for the analysis of large, non-volatile molecules like cyclodextrin derivatives. nih.gov

For this compound, mass spectrometry is used to:

Confirm Molecular Weight: The primary application is to verify the successful synthesis of the molecule by confirming its exact molecular mass. The theoretical molecular weight of this compound is approximately 1151.05 g/mol . biosynth.com MS analysis should yield a prominent peak corresponding to this mass (often as an adduct with sodium, [M+Na]+, or potassium, [M+K]+). intelcentru.ro

Assess Purity: The mass spectrum can quickly reveal the presence of impurities, such as unreacted starting materials or by-products from the synthesis. The absence of signals corresponding to unmodified beta-cyclodextrin (approx. 1135 g/mol ) indicates a high degree of conversion and purity.

Characterize Further Modifications: If the thiol group of this compound is used for further functionalization (e.g., attachment to polymers or surfaces), MS can confirm the success of these subsequent reactions by identifying the increased molecular weight of the resulting conjugate.

Both MALDI-TOF and ESI-MS are effective for analyzing cyclodextrin derivatives, offering high sensitivity and the ability to characterize complex mixtures, making them indispensable for quality control and structural verification. nih.govintelcentru.ro

Computational Chemistry and Theoretical Modeling of 6 Mercapto 6 Deoxy Beta Cyclodextrin Interactions

Molecular Mechanics (MM) Simulations for Conformational Analysis

Molecular Mechanics (MM) simulations are a cornerstone of computational analysis for flexible molecules like 6-Mercapto-6-deoxy-beta-Cyclodextrin. These simulations employ classical mechanics principles to model the potential energy surface of the molecule, allowing for an exploration of its possible three-dimensional arrangements.

The primary goal of MM in this context is conformational analysis, which seeks to identify the most stable, low-energy conformations of the cyclodextrin (B1172386) derivative. nih.gov The structure of beta-cyclodextrin (B164692) is not a rigid, perfectly symmetrical cone; it is a dynamic entity whose glucose units can rotate around the glycosidic bonds. researchgate.netmdpi.com This flexibility results in a complex potential energy surface with numerous local minima, each corresponding to a different conformation. mdpi.com

Torsional Angles: The rotation of the mercaptomethyl group relative to the glucopyranose ring.

Intramolecular Hydrogen Bonding: The thiol group is a weaker hydrogen bond donor and acceptor compared to the hydroxyl group it replaces. MM simulations can map the changes in the intricate network of intramolecular hydrogen bonds that stabilize the truncated cone structure of the cyclodextrin. rsc.org

Cavity Dimensions: The orientation of the substituent can subtly alter the shape and size of the hydrophobic cavity, which in turn influences its guest-binding capabilities. nih.gov

By systematically exploring the conformational space, MM simulations can generate an ensemble of possible structures, providing a foundational understanding of the molecule's preferred shapes before it engages in host-guest interactions. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While MM provides static snapshots of low-energy conformations, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the observation of the dynamic behavior of this compound and its complexes in a simulated environment (e.g., in water). researchgate.netnih.gov MD simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that describes the positions and velocities of atoms over time. ku.ac.th This approach is invaluable for understanding the stability and mechanics of host-guest inclusion complexes. nih.govfrontiersin.org

MD simulations offer a granular view of the non-covalent forces that drive the formation and stabilization of inclusion complexes. nih.gov For this compound, these interactions include:

Hydrophobic Interactions: The primary driving force for complexation, where a non-polar guest molecule prefers the hydrophobic interior of the cyclodextrin cavity over the aqueous environment. nih.gov

Van der Waals Forces: These are crucial for the "snug fit" of the guest within the host cavity. mdpi.com

Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds between the guest molecule and the hydroxyl groups on the cyclodextrin rims, as well as with the surrounding water molecules. rsc.orgku.ac.th The thiol group of the host can also participate in specific interactions.

Solvent Effects: The explicit inclusion of water molecules in the simulation is critical, as the release of high-energy water from the cavity upon guest binding is a major thermodynamic contributor to complex stability. nih.gov

A key output of MD simulations is the visualization and analysis of how a guest molecule is oriented within the cyclodextrin cavity and how this arrangement persists over time. nih.gov The simulation can track critical geometric parameters, such as the distance between the center of mass of the guest and the host, and the angles describing the guest's orientation. dtu.dk

This analysis reveals the most probable binding modes and the dynamic fluctuations around these equilibrium positions. nih.gov For this compound, simulations can determine whether a guest molecule preferentially interacts with the modified primary face (containing the -SH group) or the secondary face. The stability of the complex is assessed by monitoring whether the guest remains encapsulated within the cavity throughout the simulation, which can range from nanoseconds to microseconds. ku.ac.th

MD simulations can be used to model the entire process of a guest molecule entering or exiting the host cavity. mdpi.com Techniques like steered molecular dynamics (SMD) or umbrella sampling can be employed to calculate the potential of mean force (PMF), which describes the energy landscape of the guest as it travels along a path into or out of the cyclodextrin.

These studies provide mechanistic insights into the encapsulation and release processes. consensus.app For example, they can reveal energy barriers that the guest must overcome and identify intermediate states. The presence of the mercapto group could potentially influence these mechanisms, for instance, by creating a specific interaction point that facilitates guest entry or by sterically hindering release, depending on the nature of the guest molecule.

Molecular Docking Studies for Binding Affinity and Orientation Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when bound to a host to form a stable complex. researchgate.netresearchgate.net It is a computationally less expensive method than MD simulations and is often used for high-throughput screening of potential guest molecules.

The process involves placing the guest molecule in various positions and orientations within the host's cavity and using a scoring function to estimate the binding affinity for each pose. dovepress.com The scoring function approximates the free energy of binding, with lower scores typically indicating a more stable complex.

For this compound, docking studies can:

Predict Binding Poses: Determine the most likely geometry of the inclusion complex. mdpi.com

Estimate Binding Affinity: Provide a quantitative measure (e.g., binding energy in kcal/mol) of the complex's stability. This allows for the comparison of different guest molecules or different cyclodextrin derivatives. dovepress.com

Elucidate Binding Determinants: Identify the key interactions (e.g., specific hydrogen bonds or hydrophobic contacts) that contribute most to the binding energy.

The results from docking can serve as excellent starting points for more rigorous and computationally intensive MD simulations. researchgate.net

Table 1: Comparison of Computational Methods for Studying this compound Complexes
MethodPrimary OutputKey Information ProvidedComputational Cost
Molecular Mechanics (MM)Static low-energy conformationsMolecular geometry, cavity dimensions, intramolecular interactionsLow
Molecular Dynamics (MD)Atomic trajectory over timeDynamic behavior, complex stability, interaction analysis, encapsulation/release pathwaysHigh
Molecular DockingPredicted binding poses and scoresBinding orientation, estimated binding affinityLow to Medium
Quantum Mechanics (QM)Electron distribution, orbital energiesElectronic structure, reactivity, bond analysis, accurate interaction energiesVery High

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (or quantum mechanics, QM) calculations provide the most accurate and detailed description of molecular systems by solving the Schrödinger equation. researchgate.net While computationally intensive, these methods are essential for studying the electronic structure and chemical reactivity of this compound, particularly concerning the unique properties of the thiol group.

Applications of QM calculations in this context include:

Electronic Structure Analysis: Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons, molecular orbitals, and electrostatic potential. nih.govmdpi.com This is crucial for understanding the nucleophilicity of the sulfur atom and its potential to participate in chemical reactions or specific intermolecular interactions like hydrogen bonds.

Reactivity Prediction: QM can model reaction pathways and calculate activation energies. For this cyclodextrin, it can be used to study the reactivity of the thiol group, such as its deprotonation to form a thiolate or its participation in disulfide bond formation.

Accurate Interaction Energies: High-level QM calculations can provide benchmark values for the interaction energies between the host and guest, which can be used to validate the scoring functions used in molecular docking or the force fields used in MM/MD simulations. mdpi.com

Spectroscopic Properties: QM methods can simulate spectra (e.g., NMR, IR), which aids in the interpretation of experimental data and confirms the structure of complexes. mdpi.com

Due to their high computational cost, QM calculations are typically performed on simplified models or on specific snapshots taken from MD simulations to refine the understanding of key interactions. researchgate.net

Applications of 6 Mercapto 6 Deoxy Beta Cyclodextrin in Catalysis and Enzyme Mimicry

Stabilization of Catalytic Species and Reaction Rate Enhancement

6-Mercapto-6-deoxy-beta-cyclodextrin plays a crucial role in catalysis by stabilizing catalytic species and increasing reaction rates. The cyclodextrin (B1172386) moiety can encapsulate reactant molecules within its cavity, creating a localized microenvironment that can promote specific chemical transformations, mimicking the function of an enzyme's active site. This encapsulation orients the reactants favorably for the reaction, thereby enhancing the rate of reaction.

The presence of hydroxyl groups on the cyclodextrin rim can also contribute to catalysis by providing a microenvironment rich in hydroxyl groups, which can stabilize transition states or participate directly in the reaction mechanism. mdpi.com This ability to create a specific reaction environment and stabilize reactive intermediates contributes to both the acceleration of reactions and the selectivity of the products formed.

Role of Thiol Groups in Metal Catalyst Immobilization and Aggregation Prevention

The thiol (-SH) group introduced at the 6-position of the beta-cyclodextrin (B164692) molecule provides a strong anchoring point for metal catalysts. This functionality is pivotal for the immobilization of metal catalysts and the prevention of their aggregation, which is a common cause of catalyst deactivation.

In heterogeneous catalysis, the thiol group of this compound can covalently bind to solid supports or directly to metal catalysts, effectively immobilizing them. This immobilization is critical for the efficiency of the catalytic process as it ensures the dispersion and stability of the catalyst particles. By preventing the leaching of the metal catalyst into the reaction medium, it allows for easy separation and recycling of the catalyst, which is a key principle of green chemistry. The stable dispersion of the catalytic particles maintained by the cyclodextrin derivative ensures that the catalytic activity is preserved over multiple reaction cycles.

The thiol group's strong affinity for noble metals makes this compound an excellent stabilizing agent for the synthesis of metal nanoparticles.

Gold Nanoparticles (AuNPs): Thiolated cyclodextrins are commonly used to cap and stabilize gold nanoparticles. nih.gov The sulfur atom of the thiol group forms a strong coordinate bond with the gold surface, creating a protective layer that prevents the nanoparticles from aggregating. tocopharm.com This stabilization is crucial for controlling the size and maintaining the unique optical and catalytic properties of the AuNPs. dovepress.com The cyclodextrin component further enhances the stability and water solubility of the nanoparticles. rsc.org For instance, mono(6-mercapto-6-deoxy)-beta-cyclodextrin has been used to prepare stable gold nanoparticles by stirring a solution of the cyclodextrin derivative with a solution of gold nanoparticles. nih.gov

CdS Nanocrystals: This modified cyclodextrin has also been successfully employed to decorate the surface of Cadmium Sulfide (CdS) nanocrystals. chinesechemsoc.org The resulting CdS-CD composite material exhibits enhanced stability in aqueous media, being stable for over six months. chinesechemsoc.org The hydrophilic exterior of the cyclodextrin confers this high stability and water solubility. chinesechemsoc.org This system has shown improved photocatalytic activity for the conversion of alcohols, demonstrating the dual role of stabilization and enhancing catalytic performance. chinesechemsoc.org

Below is a table summarizing the role of this compound in nanoparticle stabilization.

Nanoparticle TypeRole of this compoundKey FindingsReference
Gold Nanoparticles (AuNPs)Stabilizing and capping agentForms a protective layer preventing aggregation, controls size, and enhances water solubility. nih.govdovepress.comrsc.org
Cadmium Sulfide (CdS) NanocrystalsSurface decoration and stabilizationConfers long-term stability in aqueous media and improves photocatalytic activity. chinesechemsoc.org

Development of Artificial Enzyme Systems and Peroxidase Mimics

The combination of a binding cavity and a catalytic group in a single molecule makes this compound an excellent candidate for the development of artificial enzymes. researchgate.netresearchgate.net These synthetic molecules, often called synzymes, aim to replicate the high efficiency and selectivity of natural enzymes. researchgate.net

By introducing catalytic moieties onto the cyclodextrin scaffold, researchers have created mimics for various enzymes, including hydrolases, oxidases, and peroxidases. researchgate.netcyclodextrinnews.com The cyclodextrin's cavity acts as the substrate-binding site, while the attached functional group, such as the thiol group or other introduced moieties, serves as the catalytic site. researchgate.net

Specifically, cyclodextrin derivatives have been investigated as mimics of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme. nih.gov While the provided search results focus more on selenium- and tellurium-containing cyclodextrin derivatives as GPx mimics, the principle of using the cyclodextrin as a scaffold to bring a catalytically active group into proximity with a bound substrate is central to this research. nih.govresearchgate.net The thiol group in this compound can participate in redox reactions, making it a potential component in the design of peroxidase mimics. These systems can catalyze the reduction of hydroperoxides, protecting against oxidative damage. nih.gov

Supramolecular Catalysis (e.g., Michael Addition Reactions in Aqueous Media)

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems and accelerate chemical reactions. rsc.orgnih.gov this compound is well-suited for this approach due to its ability to form host-guest inclusion complexes.

A notable application is in promoting Michael addition reactions in aqueous media. rsc.org The Michael addition is a fundamental carbon-carbon bond-forming reaction. nih.gov By encapsulating one of the reactants, typically the Michael acceptor, within its hydrophobic cavity, the cyclodextrin can increase its local concentration and activate it for nucleophilic attack. nih.gov This approach is environmentally benign as it allows the reaction to be performed in water, avoiding the use of hazardous organic solvents. rsc.org

For example, the Michael addition of thiols to α,β-unsaturated compounds has been shown to proceed efficiently in water in the presence of β-cyclodextrin derivatives. rsc.org The cyclodextrin facilitates the reaction, leading to high yields and precluding the need for acid or base catalysts. rsc.org Furthermore, the supramolecular catalyst can often be recovered and reused. nih.gov

The table below highlights key Michael addition reactions catalyzed by cyclodextrin derivatives.

Reaction TypeReactantsRole of Cyclodextrin DerivativeKey AdvantagesReference
Michael addition of thiolsThiols and α,β-unsaturated compoundsSupramolecular catalyst, host for the acceptorEnvironmentally benign (in water), high yields, catalyst is reusable, no need for acid/base. rsc.org
Asymmetric Michael additionNitromethane and aliphatic thiols with chalconesChiral base catalyst, forms inclusion complexGood enantiomeric excess, performed in water at room temperature, catalyst is reusable. nih.gov

Applications of 6 Mercapto 6 Deoxy Beta Cyclodextrin in Analytical Chemistry and Chemical Sensing

Chiral Separation in Chromatographic Techniques

The separation of enantiomers, which are chiral molecules that are mirror images of each other, is a critical task in the pharmaceutical and chemical industries. 6-Mercapto-6-deoxy-beta-cyclodextrin and its derivatives are utilized as chiral selectors in various chromatographic methods to achieve this separation.

In High-Performance Liquid Chromatography (HPLC), this compound can be employed in two main ways: as a chiral mobile phase additive (CMPA) or, more commonly, by being immobilized onto a solid support to create a chiral stationary phase (CSP). When used as a CMPA, the cyclodextrin (B1172386) is added to the mobile phase and forms transient diastereomeric complexes with the enantiomers in the sample, leading to different retention times on an achiral column.

As a CSP, the thiol group of this compound facilitates its covalent bonding to a support material, such as silica (B1680970) gel. This creates a robust and reusable column for chiral separations. The enantiomers in the mobile phase interact differently with the immobilized cyclodextrin, resulting in their separation. The addition of β-cyclodextrin to the mobile phase can reduce the retention time of solutes while increasing the resolution between enantiomers. mdpi.com Conversely, when β-cyclodextrins are part of the stationary phase, the enantiomer that forms a stronger interaction with the cyclodextrin is retained longer. mdpi.com

Table 1: Application of β-Cyclodextrin Derivatives in HPLC for Chiral Separation
Analyte ClassHPLC ModeRole of β-Cyclodextrin DerivativeKey Finding
Flavanones, β-blockers, Dansyl amino acidsReversed-phase or Polar organicComponent of a Chiral Stationary Phase (CSP)Effective enantioseparation of a wide range of racemates was achieved. mdpi.com
Furan (B31954) derivativesLiquid ChromatographyComponent of a Chiral Stationary Phase (CSP)Successful separation of chiral furan derivatives was demonstrated. springernature.com
Non-steroidal anti-inflammatory drugs (NSAIDs)Normal-phase HPLCFunctionalized ionic liquid as a Chiral Stationary Phase (CSP)Good enantioseparation of NSAIDs was observed. springernature.com
MilnacipranReversed-phase HPLCChiral Mobile Phase Additive (CMPA)A cost-effective and rapid method for enantiomeric separation was developed using sulfated β-cyclodextrin. chemrxiv.org

In capillary electrophoresis (CE), this compound and other modified cyclodextrins are used as chiral selectors added to the background electrolyte. The separation mechanism in CE is based on the differential migration of ions in an electric field. When a chiral selector is present, it forms inclusion complexes with the enantiomers. The differing stability of these diastereomeric complexes leads to different effective mobilities for each enantiomer, enabling their separation. mdpi.comnih.gov

The charge of the cyclodextrin derivative can be crucial. For instance, cationic cyclodextrins like mono(6-amino-6-deoxy)-β-cyclodextrin are effective for separating neutral and anionic enantiomers. nih.gov The pH of the running buffer is a critical parameter as it can influence the charge of both the analyte and the cyclodextrin selector, thereby affecting the complexation and the resulting separation. nih.gov For example, the chiral resolution of anionic enantiomers is often enhanced at higher pH values. nih.gov

Research has shown that 6-deoxy-6-mercapto-β-cyclodextrin can be used as a chiral subunit to synthesize chiral covalent organic frameworks (CCOFs). acs.orgnih.gov These CCOFs, when coated on the inner wall of a capillary, have been successfully used for the separation of chiral drugs via capillary electrochromatography. acs.orgnih.gov

The fundamental mechanism for enantiomeric resolution by cyclodextrins is the formation of transient diastereomeric host-guest complexes. The toroidal shape of the β-cyclodextrin molecule, with a hydrophobic inner cavity and a hydrophilic exterior, allows it to encapsulate nonpolar parts of a guest molecule.

The enhanced selectivity of this compound and its derivatives stems from several factors:

Inclusion Complexation : The primary interaction is the inclusion of a part of the analyte molecule into the cyclodextrin cavity. The fit and stability of this complex can differ between enantiomers.

Secondary Interactions : Hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the analyte and the hydroxyl groups on the rim of the cyclodextrin cavity play a crucial role. mdpi.com The thiol group in this compound can also participate in specific interactions.

Steric Hindrance : The spatial arrangement of substituents on the chiral center of the analyte can lead to steric hindrance with the cyclodextrin, causing one enantiomer to form a more stable complex than the other.

The selectivity in capillary electrophoresis is defined as the ratio of the affinity factors of the two analytes for the separating agent. nih.gov When 1:1 complexation occurs, this selectivity corresponds to the ratio of the apparent binding constants and is independent of the chiral agent's concentration. nih.gov The ability to modify the cyclodextrin, such as by introducing the mercapto group, allows for fine-tuning of these interactions to achieve better chiral recognition and enhanced selectivity for specific enantiomers.

Development of Electrochemical Sensors

The unique properties of this compound are also harnessed in the development of electrochemical sensors. These sensors offer high sensitivity and selectivity for the detection of a wide range of analytes.

The thiol group (-SH) in this compound has a strong affinity for gold surfaces, enabling the spontaneous formation of highly ordered self-assembled monolayers (SAMs). This provides a straightforward and effective method for immobilizing the cyclodextrin onto a gold electrode surface.

Once immobilized, the cyclodextrin cavities are oriented towards the solution, ready to act as molecular recognition elements. These modified electrodes can then be used to selectively capture and concentrate target analyte molecules at the electrode surface through host-guest interactions. This preconcentration step significantly enhances the sensitivity of the electrochemical measurement. The binding of the analyte into the cyclodextrin cavity can alter the electrochemical properties of the electrode surface, leading to a detectable signal.

Table 2: Characteristics of Self-Assembled Monolayers in Sensing
Electrode MaterialSAM-forming MoleculeApplicationPrinciple
Gold11-mercaptoundecanoic acidImmunosensor for Benzo[a]pyreneCovalent immobilization of antibodies to the SAM for antigen recognition. rsc.org
GoldThiol derivatives of terpyridine and dipyrrometheneDNA SensingRedox-active complexes in the SAM change their electrochemical properties upon DNA hybridization. mdpi.com
Nanoporous Gold3-mercaptopropionic acid, 16-mercaptohexadecanoic acidSurface Charge ControlModification with SAMs allows for precise control of the electrode's point of zero charge. rsc.org

To further improve the performance of electrochemical sensors, this compound is often integrated with carbon-based nanomaterials like graphene and carbon nanotubes (CNTs). These materials possess excellent electrical conductivity, high surface area, and good mechanical stability.

The combination of β-cyclodextrin with these carbon materials creates a synergistic effect. The carbon nanomaterials provide a highly conductive and large surface area platform, which enhances the electron transfer rate and amplifies the electrochemical signal. The cyclodextrin provides the molecular recognition capability, ensuring the selectivity of the sensor.

For instance, composites of reduced graphene oxide (rGO) and β-cyclodextrin have been used to create sensitive sensors for various molecules. nih.govmdpi.com Similarly, multi-walled carbon nanotubes (MWCNTs) functionalized with β-cyclodextrin have been employed to develop sensors with excellent sensitivity and selectivity for detecting compounds like dopamine (B1211576) and rutin. mdpi.comresearchgate.net The β-cyclodextrin can be non-covalently attached to the carbon materials through π-π stacking interactions or covalently bonded. The resulting nanocomposite material combines the advantageous properties of both components, leading to sensors with lower detection limits and wider linear ranges. nih.govresearchgate.net

Hybrid Architectures for Enhanced Selectivity and Sensitivity

The integration of this compound into hybrid architectures with nanomaterials has emerged as a powerful strategy to amplify the selectivity and sensitivity of chemical sensors. These hybrid systems leverage the molecular recognition capabilities of the cyclodextrin cavity and the unique physicochemical properties of the nanomaterials.

One prominent approach involves the functionalization of gold nanoparticles (AuNPs) with this compound. The thiol group on the cyclodextrin facilitates a strong and stable linkage to the AuNP surface. nih.gov These hybrid AuNP@CDs platforms combine the high surface area of nanoparticles with the host-guest chemistry of cyclodextrins, creating a multifunctional system for sensing applications. rsc.org For instance, β-cyclodextrin-modified AuNPs have been utilized in colorimetric sensors where the aggregation of nanoparticles, induced by a guest molecule, results in a visible color change. mdpi.com This principle has been applied in rapid diagnostic technologies, such as vertical flow technology for the detection of brucellosis, where cyclodextrin-prepared gold nanoparticles are a key component. mdpi.comnih.gov

Another class of hybrid materials involves the combination of cyclodextrins with quantum dots (QDs). These semiconductor nanocrystals possess unique optical properties that are sensitive to their local environment. By modifying the surface of QDs with this compound, sensors can be designed where the binding of an analyte into the cyclodextrin cavity alters the fluorescence of the QD. researchgate.netresearchgate.net This change in fluorescence can be a highly sensitive and selective signal for the presence of the target analyte. For example, a photoelectrochemical sensor using β-cyclodextrin-modified MoS2 quantum dots has been developed for the detection of polycyclic aromatic hydrocarbons. researchgate.net

Furthermore, hybrid architectures incorporating carbon-based nanomaterials have shown great promise. Cyclodextrins have been combined with materials like mesoporous carbon and reduced graphene oxide to create electrochemical sensors with enhanced performance. mdpi.comrsc.org A nanocomposite of β-cyclodextrin and mesoporous carbon (CMK-8) was used to create an electrochemical sensor for the sensitive detection of copper ions (Cu2+). mdpi.com This hybrid material exhibited a fast electron transfer rate and a large effective surface area, leading to high sensitivity and a low detection limit. mdpi.com The synergistic effect between the high enrichment ability of the cyclodextrin and the excellent conductivity of the carbon material is key to the enhanced sensing capabilities of these hybrid architectures. mdpi.com

Molecular Recognition for Selective Analyte Detection

The unique structure of this compound, featuring a hydrophobic inner cavity and a hydrophilic exterior, makes it an excellent molecule for selective analyte detection through host-guest interactions. The thiol group provides a reactive handle for immobilization onto sensor surfaces or for specific interactions with analytes.

Detection of Thiol Compounds

The presence of the thiol (-SH) group on the cyclodextrin molecule itself makes it a valuable tool in analytical methods specifically designed for the selective detection and quantification of other thiol-containing compounds. This capability is rooted in the potential for thiol-disulfide exchange reactions or specific binding interactions. While detailed mechanisms in the literature are specific to the sensor design, the principle relies on the unique chemistry of the mercapto group. For instance, sensors can be designed where the interaction of an analyte thiol with the immobilized this compound causes a measurable signal, such as a change in electrochemical potential or optical properties.

Biosensing of Biomolecules (e.g., Poly (ADP-ribose) polymerase-1 activity)

The molecular recognition capabilities of this compound are particularly valuable in the realm of biosensing. A notable example is the development of a renewable electrochemical sensor for the detection of Poly (ADP-ribose) polymerase-1 (PARP-1) activity. PARP-1 is a key enzyme in DNA repair and has become an important biomarker. In one sensor design, this compound is modified onto an electrode surface. This functionalized surface is then used to recognize a specific molecular guest, such as a trans-azobenzene labeled double-stranded DNA (dsDNA). The activity of PARP-1 can then be measured by the changes in the electrochemical signal resulting from the enzymatic reaction involving the dsDNA substrate. This host-guest recognition strategy allows for the sensitive and selective monitoring of enzymatic activity, opening avenues for clinical diagnostics and biomedical research.

Detection of Metal Ions and Redox Conditions

This compound is also employed in the development of sensors for metal ions and for monitoring redox environments. The thiol group can act as a binding site for heavy metal ions, and this interaction can be transduced into a detectable signal.

Electrochemical sensors are a primary application in this area. Cyclodextrin-based sensors, often combined with various nanostructured materials, have been developed for the detection of heavy metal ions such as lead (Pb), cadmium (Cd), mercury (Hg), and copper (Cu). springerprofessional.deresearchgate.net For example, a β-cyclodextrin/mesoporous carbon nanocomposite was used to create a highly sensitive and selective electrochemical sensor for Cu2+. mdpi.com The cyclodextrin component enhances the enrichment of the metal ions at the electrode surface, thereby lowering the detection limit. mdpi.com The performance of such a sensor is detailed in the table below.

Parameter Value
AnalyteCopper Ion (Cu2+)
Sensor Materialβ-Cyclodextrin/Mesoporous Carbon (CMK-8)
Linear Range0.1 ng·L⁻¹ to 1.0 mg·L⁻¹
Detection Limit0.3 ng·L⁻¹

Furthermore, the thiol group's susceptibility to oxidation and reduction makes this compound suitable for sensing changes in redox conditions. For instance, conjugates of cyclodextrin with photosensitizers have been created with disulfide linkages that are sensitive to the redox environment. nih.gov These systems can release a cargo molecule in response to elevated levels of reducing agents like glutathione (B108866), which is often found in tumor tissues. nih.gov This principle can be adapted to create sensors that signal changes in the cellular redox state.

Cyclodextrin-Functionalized Ionic Liquids in Separation Science (e.g., GC, HPLC, CE)

The functionalization of ionic liquids (ILs) with this compound and its derivatives has created a novel class of materials with significant applications in separation science, particularly as chiral selectors. These materials combine the unique properties of ILs, such as low volatility and high thermal stability, with the enantioselective recognition capabilities of cyclodextrins.

In High-Performance Liquid Chromatography (HPLC) , ionic liquids functionalized with β-cyclodextrin derivatives have been used to create chiral stationary phases (CSPs). These CSPs have demonstrated enhanced enantioseparation capabilities for various classes of compounds, including β-blockers and non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The ionic liquid moiety can provide additional interaction sites, improving the chiral recognition mechanism compared to native β-cyclodextrin-based CSPs.

In Capillary Electrophoresis (CE) , novel IL-functionalized β-cyclodextrin derivatives serve as effective chiral selectors in the background electrolyte. For instance, a mono-6-deoxy-6-(4-amino-1,2,4-triazolium)-β-cyclodextrin chloride was synthesized and successfully used to separate dansyl amino acids and naproxen. nih.gov Compared to native β-cyclodextrin, this functionalized selector exhibited enhanced enantioselectivity and good water solubility. nih.gov

In Gas Chromatography (GC) , cyclodextrin-based ionic liquids have been developed as enantioselective stationary phases. New permethylated mono-6-deoxy-6-pyridin-1-ium and mono-6-deoxy-6-(1-vinyl-1H-imidazol-3-ium)-β-cyclodextrin trifluoromethanesulfonate (B1224126) ionic liquids have been synthesized for use in capillary GC columns. nih.gov These stationary phases have shown good enantiomeric separations for racemic compounds like esters, lactones, and epoxides. nih.govwiley.com The incorporation of the cyclodextrin into the ionic liquid structure offers a tunable platform for achieving high selectivity in chiral separations. chromatographyonline.com

Separation Technique Application of Functionalized Cyclodextrin Example Analytes
HPLC Chiral Stationary Phaseβ-blockers, NSAIDs
CE Chiral Selector in ElectrolyteDansyl amino acids, Naproxen
GC Chiral Stationary PhaseEsters, Lactones, Epoxides

Applications of 6 Mercapto 6 Deoxy Beta Cyclodextrin in Advanced Materials Science and Engineering

Fabrication of Supramolecular Polymeric Materials

The ability of 6-Mercapto-6-deoxy-beta-Cyclodextrin to participate in both non-covalent and covalent bonding has been leveraged for the construction of advanced supramolecular polymers with tailored properties and functionalities.

Stimuli-Responsive Hydrogels and Gels

The thiol group on this compound is particularly suited for creating redox-responsive hydrogels. The reversible oxidation of thiol (-SH) groups to form disulfide (-S-S-) bridges serves as a cross-linking mechanism that can be triggered by changes in the redox environment. nih.govdeswater.comumich.edusemanticscholar.org This functionality allows for the development of "smart" hydrogels that can undergo controlled sol-gel transitions.

These hydrogels are typically formed by copolymerizing a monomer functionalized with this compound with other polymers. nih.gov The resulting material can encapsulate therapeutic agents or other molecules within its network. The introduction of a reducing agent, such as glutathione (B108866) (GSH), which is found in higher concentrations within cancer cells, can cleave the disulfide bonds, leading to the disassembly of the hydrogel and the targeted release of its payload. deswater.com This redox-responsiveness is a key feature for applications in controlled drug delivery. deswater.comresearchgate.net The cyclodextrin (B1172386) cavity further enhances these systems by allowing for host-guest interactions, which can provide an additional layer of control over the release mechanism. researchgate.netbeilstein-journals.org

Table 1: Properties of Stimuli-Responsive Hydrogels

Property Description Relevance of this compound
Stimulus Redox potential (e.g., presence of oxidizing or reducing agents) The thiol group enables the formation of reversible disulfide cross-links.
Mechanism Formation and cleavage of disulfide bonds The -SH group is essential for the redox-triggered cross-linking and degradation.
Application Controlled drug delivery Release is triggered in specific redox environments, such as tumor tissues. deswater.com

| Advantage | Biocompatibility and targeted release | Cyclodextrin-based materials generally show low cytotoxicity. nih.govnih.gov |

Cyclodextrin-Based Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. nih.govmdpi.com The incorporation of chiral molecules like cyclodextrins into COF structures is of great interest for applications in enantioselective separations. This compound has been utilized as a key chiral building block for the synthesis of novel COFs. rsc.orgnih.gov

In a reported synthesis, this compound (SH-β-CD) is first used to create chiral functional monomers through a thiol-ene click reaction. rsc.orgnih.gov These monomers are then polymerized to form the COF structure. This method allows for the direct establishment of "pendant-type" COFs where the cyclodextrin units are appended to the framework. A key advantage of this approach is the ability to regulate the density of the chiral sites by adjusting the proportion of the chiral monomer during synthesis. rsc.orgnih.gov These SH-β-CD COFs have demonstrated a remarkable ability to separate chiral drugs, showcasing their potential as advanced materials for chromatography and selective adsorption. rsc.org

Surface Modification of Nanomaterials

The thiol group of this compound provides a strong and stable anchor point for grafting the molecule onto the surface of various nanomaterials. This surface modification imparts the unique properties of the cyclodextrin, such as hydrophilicity and molecular recognition, to the nanomaterial.

Functionalization of Gold Nanoparticles and Nanorods

The strong affinity between sulfur and gold makes this compound an ideal ligand for the surface functionalization of gold nanoparticles (AuNPs) and gold nanorods (GNRs). nih.gov The thiol group readily forms a stable Au-S bond, leading to the self-assembly of a cyclodextrin monolayer on the gold surface. This process creates water-soluble, biocompatible nanoparticles that act as multivalent hosts, capable of engaging in host-guest interactions with hydrophobic molecules in aqueous solutions. nih.gov

The resulting cyclodextrin-coated AuNPs combine the unique optical and electronic properties of the gold core with the molecular recognition capabilities of the cyclodextrin shell. This synergy has been exploited in the development of electrochemical sensors and controlled-release systems. For instance, drug molecules can be encapsulated within the cyclodextrin cavities on the nanoparticle surface and released in response to specific stimuli. The size and stability of the resulting nanoparticles can be influenced by the concentration and type of the thiolated cyclodextrin used during synthesis.

Table 2: Characteristics of Gold Nanoparticles Functionalized with this compound

Feature Description Reference
Bonding Covalent Au-S bond between the thiol group and the gold surface. nih.gov
Properties Increased water solubility, biocompatibility, and host-guest recognition capabilities. nih.gov
Applications Electrochemical biosensors, controlled drug release, targeted delivery.

| Particle Size | Can be controlled by varying the cyclodextrin/gold ratio during synthesis. | |

Surface Decoration of Semiconductor Nanocrystals (e.g., CdS Nanocrystals)

Beyond noble metals, this compound is effective in modifying the surface of semiconductor nanocrystals, such as Cadmium Sulfide (CdS) quantum dots. In a typical process, the thiol group of the cyclodextrin derivative displaces the original capping ligands (like oleic acid) on the CdS nanocrystal surface through a ligand-exchange reaction.

Enhanced Solubility and Dispersion of Carbon Nanostructures

Carbon nanostructures like carbon nanotubes (CNTs) and graphene suffer from poor solubility in most solvents, which limits their processability and application. nih.gov Non-covalent functionalization with amphiphilic molecules is a common strategy to overcome this challenge. Cyclodextrins, including their derivatives, can wrap around CNTs or adsorb onto graphene surfaces through hydrophobic and van der Waals interactions. nih.gov

While direct studies focusing exclusively on this compound are limited, the principle of using functionalized cyclodextrins is well-established. Water-soluble cyclodextrin polymers have been shown to effectively disperse multi-walled carbon nanotubes in aqueous solutions. nih.gov The cyclodextrin's hydrophilic exterior renders the entire assembly water-soluble. The appended thiol group on a 6-mercapto derivative would offer an additional advantage: a reactive handle for further covalent modification or for anchoring the dispersed carbon nanostructure to other materials, such as gold surfaces, creating complex hybrid materials. nih.gov This approach preserves the intrinsic electronic properties of the carbon nanostructures, which is often compromised by covalent functionalization methods. nih.gov

Integration into Conducting Polymers for Functional Devices

The integration of this compound into conducting polymers represents a significant advancement in the development of functional materials for sophisticated sensing devices. This combination leverages the unique properties of both components: the high conductivity and environmental stability of conducting polymers, and the molecular recognition capabilities of the functionalized cyclodextrin. The thiol group on the cyclodextrin provides a robust anchor for immobilization onto electrode surfaces and for further functionalization, enhancing the performance and selectivity of the resulting devices.

Conducting polymers such as polypyrrole (PPy), polyaniline (PANI), and their derivatives are frequently chosen as the matrix for immobilizing cyclodextrins due to their straightforward synthesis and favorable electronic properties. nih.gov The incorporation of this compound into these polymer matrices can be achieved through various methods, including electropolymerization of the monomer in the presence of the cyclodextrin derivative. This process allows for the creation of a composite film where the cyclodextrin is entrapped within the polymer structure. nih.gov

A notable application of this technology is in the development of highly sensitive and selective biosensors. For instance, a recent study detailed the fabrication of a quartz crystal microbalance (QCM) sensor for the detection of Galectin-3 (Gal3), a biomarker associated with heart failure. nih.gov This sensor utilized hexakis-(6-mercapto-6-deoxy)-β-cyclodextrin (mCD) to facilitate the oriented self-assembly of the Gal3 template, which was then integrated with a molecularly imprinted polymer (MIP). nih.gov The conducting polymer in this case was poly-aniline-3-carboxylic acid (ANI3C), which was synthesized via electropolymerization. nih.gov

The thiol groups of the hexakis-(6-mercapto-6-deoxy)-β-cyclodextrin play a crucial role in the oriented immobilization of the template molecule on the sensor surface, which is a critical factor for achieving high sensitivity and selectivity in molecularly imprinted polymers. nih.gov The resulting MIP-based QCM sensor demonstrated a strong binding affinity for Galectin-3. nih.gov

Detailed Research Findings:

The performance of the Galectin-3 sensor highlights the effectiveness of integrating this compound with conducting polymers. The key findings from this research are summarized in the tables below.

Table 1: Performance Metrics of the Galectin-3 QCM Sensor
ParameterValue
Linear Detection Range1-30 ng/mL
Limit of Detection (LOD)1.08 ng/mL (S/N = 3)
Limit of Quantification (LOQ)3.61 ng/mL (S/N = 10)
Imprinting Factor (IF)4.71

nih.gov

The imprinting factor (IF) is a measure of the selectivity of the molecularly imprinted polymer, with a higher value indicating better recognition of the target molecule compared to non-specific binding. An IF of 4.71 demonstrates the successful creation of specific recognition sites for Galectin-3 within the polymer matrix. nih.gov

Table 2: Binding Affinity of the Galectin-3 QCM Sensor
Polymer TypeEquilibrium Dissociation Constant (KD)
Molecularly Imprinted Polymer (MIP)2.03 nM
Non-imprinted Polymer (NIP)26.75 nM

nih.gov

The equilibrium dissociation constant (KD) is a measure of the binding affinity between the sensor and the target analyte, with a lower KD value indicating a stronger binding. The significantly lower KD of the MIP compared to the non-imprinted polymer (NIP) further confirms the high affinity and selectivity of the sensor for Galectin-3. nih.gov This enhanced performance is attributed to the precise orientation of the template molecule, facilitated by the hexakis-(6-mercapto-6-deoxy)-β-cyclodextrin, during the electropolymerization of the conducting polymer. nih.gov The research also highlighted the sensor's excellent accuracy and precision, with successful detection of Galectin-3 in lipid-free human serum, indicating its potential for clinical applications in heart failure diagnostics. nih.gov

This example underscores the pivotal role of this compound in advancing the field of functional materials by enabling the creation of highly specific and sensitive recognition layers within conducting polymer-based devices.

Interdisciplinary Research Perspectives and Future Directions

Synergistic Effects in Hybrid Supramolecular Systems

The true potential of 6-Mercapto-6-deoxy-beta-cyclodextrin is often realized when it is integrated into hybrid supramolecular systems, where its properties work in concert with other materials to produce synergistic effects.

A prime example is its use with gold nanoparticles (AuNPs). dovepress.comrsc.org The thiol (-SH) group provides a strong anchor to the gold surface, allowing for the creation of a stable cyclodextrin (B1172386) monolayer on the nanoparticle. dovepress.com This combination leverages the distinct advantages of both components: the cyclodextrin's ability to encapsulate guest molecules and the unique optical and electronic properties of the AuNPs. dovepress.comnih.gov Such hybrid systems have demonstrated enhanced capabilities in drug delivery, allowing for the solubilization and transport of hydrophobic drugs like violacein. nih.gov The resulting ternary system (AuNP-cyclodextrin-drug) can improve drug loading capacity, enhance stability, and even offer selectivity towards tumor cells. dovepress.comnih.govnih.gov

Beyond nanoparticles, this cyclodextrin derivative can be combined with polymers to create more complex architectures. For instance, grafting cyclodextrins onto polymer backbones increases the binding sites available for guest molecules, leading to higher drug loading and the potential for controlled release. nih.gov When combined with materials like graphene, synergistic effects in the electrochemical detection of biomolecules have been observed, showcasing its utility in sensor technology. nih.gov These hybrid assemblies can be designed for combined therapeutic actions, such as photothermal and photodynamic therapy, where the nanoparticle component absorbs light to generate heat while an encapsulated photosensitizer produces reactive oxygen species. rsc.org

The table below summarizes the synergistic effects observed in various hybrid systems incorporating this compound.

Hybrid System ComponentSynergistic EffectPotential Application
Gold Nanoparticles (AuNPs)Enhanced drug loading, stability, and targeted delivery; Combined photothermal/photodynamic action. dovepress.comnih.govrsc.orgCancer therapy, Diagnostics. nih.gov
PolymersIncreased guest binding capacity; Controlled release profiles. nih.govDrug delivery.
GrapheneImproved electrochemical detection of biomolecules. nih.govBiosensors.
PorphyrinsCombined phototherapeutic action. rsc.orgPhotodynamic therapy.

Rational Design Principles for Tailored Applications

The effective use of this compound in various applications hinges on rational design principles that consider its unique molecular features. europeanpharmaceuticalreview.com The design of these functional systems is a multi-faceted process involving the optimization of host-guest interactions, surface functionalization, and response to environmental triggers. nih.govresearchgate.net

A fundamental principle is the strategic use of the cyclodextrin's hydrophobic cavity. europeanpharmaceuticalreview.com The size, shape, and polarity of a potential guest molecule must be compatible with the cavity to ensure stable inclusion complex formation. nih.govnih.gov This complexation can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govresearchgate.netbiosynth.com The formation of these inclusion complexes is a dynamic equilibrium, and understanding the stability constant (Kcomplex) is crucial for predicting the behavior of the formulation. europeanpharmaceuticalreview.com

The thiol group offers another critical design element. Its ability to form covalent bonds is exploited for several purposes:

Surface Anchoring: As seen with gold nanoparticles, the thiol group provides a robust method for attaching the cyclodextrin to surfaces, creating functional coatings. dovepress.com

Redox Sensitivity: The thiol group can form disulfide bonds (-S-S-), which are stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found inside cancer cells. nih.govnih.gov This provides a mechanism for targeted drug release.

Polymer Conjugation: It serves as a reactive handle to graft cyclodextrins onto polymers or to create cyclodextrin-based hydrogels. rsc.org

The combination of the inclusion cavity and the functional thiol group allows for the design of dual-action systems. For instance, a drug can be encapsulated within the cavity while the thiol group is used to attach a targeting ligand or to link the cyclodextrin to a larger nanostructure. nih.govfrontiersin.org This versatility allows for precise engineering of nanocarriers for applications like anti-inflammatory or antioxidant drug delivery. nih.govfrontiersin.org

The following table outlines key design principles for tailoring this compound systems for specific applications.

Design PrincipleKey ConsiderationTarget Application
Host-Guest Inclusion Matching guest molecule size/polarity to the cyclodextrin cavity. nih.govnih.govSolubility enhancement, Drug stabilization. researchgate.netbiosynth.com
Thiol Group Functionalization Covalent attachment to surfaces (e.g., gold). dovepress.comBiosensors, Nanoparticle-based delivery. rsc.org
Redox-Responsive Linkages Formation of cleavable disulfide bonds. nih.govnih.govTargeted cancer therapy. nih.gov
Polymer Conjugation Grafting onto polymer backbones or use as a cross-linker. nih.govrsc.orgControlled release systems, Hydrogels. rsc.org
Multi-functionality Combining inclusion complexation with surface modification (e.g., targeting ligands). nih.govfrontiersin.orgSite-selective drug delivery. frontiersin.org

Emerging Methodologies for Enhanced Functionality and Novel Applications

Advances in synthetic chemistry are continuously providing new methods to produce and modify this compound, enhancing its functionality and opening doors to novel applications. These emerging methodologies focus on improving synthesis efficiency, achieving precise control over functionalization, and creating more complex supramolecular architectures.

Traditional synthesis often involves a multi-step process, starting with the selective tosylation of one of the primary hydroxyl groups of β-cyclodextrin, followed by substitution with an azide, and finally reduction to an amine which can then be further modified. nih.gov A common route to introduce the thiol group involves reacting an iodinated cyclodextrin with thiourea. nih.gov Another established method is the conjugation of cysteamine (B1669678) to an oxidized β-cyclodextrin. nih.gov

More recent and innovative approaches include:

Diazonium Salt Chemistry: A newer method utilizes the transformation of mono-amino cyclodextrin derivatives into the corresponding halides via diazotization and nucleophilic substitution. This can be more efficient for creating precursors for thioether synthesis. nih.gov

Thiol-Maleimide Conjugation: This "click chemistry" approach offers a highly efficient and mild method for creating well-defined hydrogels by reacting thiol-functionalized β-cyclodextrin with maleimide-containing polymers like polyethylene (B3416737) glycol (PEG). rsc.org

Thiol-Disulfide Exchange: This biological process is being harnessed to create novel cyclodextrin dimers and nanotubes linked by multiple disulfide bonds. This strategy allows for the construction of hosts with deep, rigid hydrophobic channels, expanding the range of guest molecules that can be encapsulated. acs.org

These advanced synthetic routes enable the creation of derivatives with tailored properties. For example, per-6-thiolated cyclodextrins, where all primary hydroxyl groups are replaced by thiols, have been developed as novel permeation enhancers. nih.gov The ability to precisely control the degree and location of functionalization is key to developing the next generation of cyclodextrin-based materials. mdpi.com

MethodologyDescriptionAdvantage
Traditional Synthesis Multi-step process involving tosylation, azidation, and reduction/substitution. nih.govnih.govWell-established and versatile.
Diazonium Salt Chemistry Conversion of amino-cyclodextrins to halides via diazotization for further substitution. nih.govCan provide almost complete conversion to the desired product.
Thiol-Maleimide Conjugation "Click" reaction between thiol-functionalized cyclodextrin and maleimide-functionalized polymers. rsc.orgHigh efficiency under mild conditions for hydrogel formation.
Thiol-Disulfide Exchange Use of disulfide exchange to link cyclodextrin units together. acs.orgCreates novel oligomeric structures with expanded cavities.

Potential in Novel Smart Materials and Responsive Systems

This compound is a key component in the development of "smart" materials—systems that can respond to specific environmental stimuli. e3s-conferences.orgresearchgate.net This responsiveness is crucial for applications requiring on-demand action, such as targeted drug delivery and advanced sensor technology. nih.govrsc.org

The primary mechanism for creating responsive systems with this molecule is through its thiol group, which can form redox-sensitive disulfide bonds. nih.gov These bonds are stable in the bloodstream but can be cleaved by the high concentration of glutathione (B108866) in the intracellular environment of cancer cells. nih.govmdpi.com This redox sensitivity allows for the design of nanocarriers that release their therapeutic payload specifically at the target site, enhancing efficacy and reducing side effects. nih.govnih.gov For example, nanophotosensitizers have been developed where a photosensitive drug is linked to β-cyclodextrin via a disulfide bond, showing accelerated release in the presence of glutathione. nih.govmdpi.com

Beyond redox sensitivity, this compound can be incorporated into systems that respond to a variety of other stimuli:

pH: The cyclodextrin can be integrated into polymer networks, such as hydrogels, that swell or shrink in response to changes in pH. e3s-conferences.orgsemanticscholar.orgresearchgate.net For instance, a thiolated β-cyclodextrin modified nanoporous gold system has been developed for the pH-sensitive release of the anticancer drug doxorubicin. nih.gov

Light: Photo-responsive hydrogels can be created by incorporating light-sensitive molecules that interact with the cyclodextrin. Light can be used as an external trigger to control the release of encapsulated compounds. e3s-conferences.orgnih.gov

Enzymes: Systems can be designed to release drugs in response to enzymes that are overexpressed in tumor tissues. e3s-conferences.org

These stimuli-responsive systems can take various forms, including nanoparticles, hydrogels, micelles, and self-assembling monolayers. rsc.orge3s-conferences.orguu.nl The combination of the cyclodextrin's host-guest chemistry with stimuli-responsive linkers or polymer matrices provides a powerful platform for creating sophisticated materials for the future of medicine and materials science. e3s-conferences.orgrsc.org

StimulusResponsive MechanismPotential Application
Redox (e.g., Glutathione) Cleavage of disulfide (-S-S-) bonds. nih.govnih.govmdpi.comTargeted cancer drug delivery. nih.gov
pH Swelling/shrinking of a polymer matrix; Protonation/deprotonation of functional groups. e3s-conferences.orgnih.govControlled release in specific body compartments (e.g., tumor microenvironment). semanticscholar.org
Light Isomerization or cleavage of photo-sensitive guest molecules or linkers. e3s-conferences.orgnih.govOn-demand, externally triggered drug release.
Enzymes Cleavage of enzyme-specific substrates incorporated into the system. e3s-conferences.orgTargeted therapy for diseases with specific enzyme upregulation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Mercapto-6-deoxy-beta-Cyclodextrin, and how do reaction conditions influence thiol group incorporation?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) Tosylation of beta-cyclodextrin at the C6 position using p-toluenesulfonyl chloride, followed by (2) nucleophilic substitution with a thiolating agent (e.g., thiourea or sodium sulfide). Reaction conditions such as solvent polarity (e.g., DMF vs. water), temperature (60–80°C), and stoichiometric ratios critically impact substitution efficiency and byproduct formation. For example, excess thiourea under reflux conditions enhances thiol yield but may require rigorous purification to remove unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing thiol-modified cyclodextrins, and how do they address structural ambiguity?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substitution patterns by analyzing chemical shifts of H6/C6 protons and carbons. For instance, the disappearance of the C6-OH signal at ~4.5 ppm in 1H NMR confirms successful deoxygenation .
  • Mass Spectrometry (MS) : Validates molecular weight and purity. MALDI-TOF MS is preferred for detecting trace impurities like residual tosyl groups .
  • FTIR : Confirms thiol (-SH) presence via S-H stretching vibrations near 2550 cm⁻¹, though overlapping signals may require deuterium exchange for clarity .

Q. How does the thiol group in this compound influence its solubility and host-guest interactions compared to unmodified beta-cyclodextrin?

  • Methodological Answer : The thiol group enhances hydrophobicity, reducing aqueous solubility but improving affinity for nonpolar guests (e.g., polyaromatic hydrocarbons). Researchers should conduct phase-solubility studies (e.g., Higuchi method) in buffered solutions (pH 7–9) to quantify binding constants (Ka). Competitive UV-Vis titration with methyl orange can further validate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound with hydrophobic guests?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, ionic strength) or analytical methods. To address this:

  • Standardize buffer systems (e.g., 10 mM phosphate buffer, pH 7.4) to minimize ionic interference.
  • Use isothermal titration calorimetry (ITC) for direct measurement of thermodynamic parameters (ΔH, ΔS), which are less prone to artifact than indirect methods like fluorescence .
  • Cross-validate results with orthogonal techniques (e.g., NMR titration vs. surface plasmon resonance) .

Q. What computational strategies are employed to model host-guest interactions of thiolated cyclodextrins, and how do they complement empirical data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding modes by simulating guest orientation within the cyclodextrin cavity. Software like GROMACS with CHARMM force fields can model SH group flexibility and guest stabilization .
  • Docking Studies (AutoDock Vina) : Screen large guest libraries to identify high-affinity candidates before empirical testing. Pair with density functional theory (DFT) to assess electronic interactions between thiols and guest functional groups .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity, and how can they be mitigated?

  • Methodological Answer : Scalability issues include incomplete tosylation and thiol oxidation. Strategies:

  • Use protecting groups (e.g., acetyl) on secondary hydroxyls to prevent side reactions during tosylation .
  • Employ inert atmospheres (N2/Ar) during thiolation to minimize disulfide formation.
  • Monitor reaction progress via inline Raman spectroscopy for real-time adjustment of reagent ratios .

Q. How can interdisciplinary approaches (e.g., bioengineering, materials science) enhance the application of this compound in drug delivery systems?

  • Methodological Answer :

  • Crosslinking with Polymers : Thiol-ene "click" chemistry enables covalent attachment to PEGylated hydrogels for controlled drug release. Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) .
  • Surface Functionalization : Conjugate thiolated cyclodextrins to gold nanoparticles (AuNPs) for theranostic applications. Use UV-Vis and TEM to confirm AuNP-CD complex stability .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
  • Validation : Always corroborate synthetic yields/purity with HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

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